molecular formula C10H13BrO3S B7628238 3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol

3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol

Cat. No.: B7628238
M. Wt: 293.18 g/mol
InChI Key: OTWCJMQSDFADSF-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol is an organic compound with the molecular formula C10H13BrO3S It is characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol typically involves the reaction of 4-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of propanol. The reaction conditions often include the use of a solvent such as methanol and a catalyst like copper(I) iodide to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the sulfonyl group can form hydrogen bonds with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Similar structure but lacks the propanol group.

    Bromomethyl phenyl sulfone: Similar but with different substituents on the phenyl ring.

    4-Bromo-2-methylbenzenesulfonyl chloride: Similar but with a different functional group

Uniqueness

3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol is unique due to the combination of its bromophenyl, methylsulfonyl, and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfonyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c11-10-4-2-9(3-5-10)8-15(13,14)7-1-6-12/h2-5,12H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWCJMQSDFADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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